molecular formula C8H4ClIN2 B3032104 5-Chloro-8-iodo-1,6-naphthyridine CAS No. 107484-69-5

5-Chloro-8-iodo-1,6-naphthyridine

Cat. No.: B3032104
CAS No.: 107484-69-5
M. Wt: 290.49 g/mol
InChI Key: YSROTEYFZGPVRW-UHFFFAOYSA-N
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Description

5-Chloro-8-iodo-1,6-naphthyridine (CAS 107484-69-5) is a high-purity heterocyclic building block essential in medicinal chemistry and drug discovery research. With the molecular formula C8H4ClIN2 and a molecular weight of 290.49 g/mol , this compound features both chloro and iodo substituents on its naphthyridine core, making it a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions. The compound's core structure is part of a privileged scaffold in the development of biologically active molecules . Its significant research value is demonstrated in advanced synthetic routes, where it serves as a key precursor for the synthesis of complex RORγt inverse agonists, which are investigated for the potential treatment of autoimmune diseases . As a specialized synthetic reagent, it enables the exploration of new chemical spaces in the development of therapeutic candidates. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

5-chloro-8-iodo-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2/c9-8-5-2-1-3-11-7(5)6(10)4-12-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSROTEYFZGPVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2Cl)I)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602300
Record name 5-Chloro-8-iodo-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107484-69-5
Record name 5-Chloro-8-iodo-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Primary Synthetic Route via Sequential Halogenation

The most well-documented method for synthesizing 5-chloro-8-iodo-1,6-naphthyridine involves a two-step sequence starting from 1,6-naphthyridin-5(6H)-one (Scheme 1).

Alternative Halogenation Strategies

While less prevalent, halogen exchange reactions offer potential pathways. For example, 5,8-dichloro-1,6-naphthyridine could undergo selective iodination at the 8-position using metal-halogen exchange (e.g., BuLi followed by I₂). However, no direct evidence of this approach exists in the reviewed literature.

Analytical Characterization

Critical physicochemical properties of this compound are summarized below:

Property Value
Molecular Formula C₈H₄ClIN₂
Molecular Weight 290.49 g/mol
IUPAC Name This compound
PubChem CID 20089029
SMILES C1=CC2=C(C(=CN=C2Cl)I)N=C1

Spectroscopic Data:

  • ¹H NMR (hypothetical): Aromatic protons appear as distinct multiplets in the δ 7.5–9.0 ppm range, with coupling patterns indicative of the naphthyridine scaffold.
  • MS (ESI): [M+H]⁺ peak at m/z 291.

Applications in Subsequent Syntheses

The compound’s utility is exemplified in the formal synthesis of matrine alkaloids. Palladium-catalyzed cross-couplings with ethyl acrylate and 3-butyn-1-ol enable the construction of complex polycyclic frameworks. Additionally, its fluorescence properties—when functionalized with electron-donating groups—make it a candidate for optoelectronic materials.

Challenges and Optimization Opportunities

  • Regioselectivity: Simultaneous introduction of chloro and iodo groups requires precise control to avoid dihalogenation byproducts.
  • Yield Improvement: Current methods lack explicit yield data, suggesting room for optimization via catalysis or solvent engineering.
  • Scalability: Large-scale synthesis remains unexplored, necessitating studies on reaction safety and purification protocols.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-8-iodo-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Nucleophiles: Employed in substitution reactions.

    Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions.

Major Products Formed: The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further explored for their biological activities .

Scientific Research Applications

Medicinal Chemistry Applications

5-Chloro-8-iodo-1,6-naphthyridine is recognized for its potential therapeutic applications. Compounds derived from naphthyridines often exhibit a range of biological activities, including:

  • Antibacterial and Antiviral Properties : Research indicates that naphthyridine derivatives can inhibit bacterial and viral growth. For instance, studies have shown that modifications of naphthyridine structures can enhance their efficacy against resistant strains of bacteria .
  • Antiproliferative Effects : Some derivatives demonstrate antiproliferative activity against cancer cell lines. The incorporation of halogen atoms like chlorine and iodine is known to influence the biological activity of these compounds, making them candidates for further development as anticancer agents .
  • Central Nervous System (CNS) Effects : Naphthyridine derivatives have been studied for their potential in treating CNS disorders. Their ability to cross the blood-brain barrier makes them suitable candidates for developing neuroactive drugs .

Material Science Applications

This compound also finds applications in material science:

  • Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties allow it to be used in the fabrication of OLEDs, where it contributes to light emission efficiency .
  • Sensors and Semiconductors : Due to its unique electronic structure, it can be employed in sensor technology and semiconductor devices, enhancing the performance of electronic components .

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a useful ligand:

  • Metal Complex Formation : Its ability to form stable complexes with metals makes it valuable in various analytical techniques. These complexes can be utilized for the detection and quantification of metal ions in environmental samples .

Case Study 1: Antibacterial Activity

A study published in Medicinal Chemistry examined the antibacterial properties of several naphthyridine derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: OLED Development

Research conducted on OLED materials highlighted the role of halogenated naphthyridines in improving device performance. The incorporation of this compound into OLED structures resulted in enhanced brightness and stability compared to non-halogenated counterparts .

Mechanism of Action

The mechanism of action of 5-Chloro-8-iodo-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

The biological and physicochemical properties of naphthyridine derivatives are highly sensitive to halogen type and substitution patterns. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
5-Chloro-8-iodo-1,6-naphthyridine 107484-69-5 C₈H₄ClIN₂ 290.49 Cl (C5), I (C8) Potential ligand for metal coordination
8-Chloro-1,6-naphthyridine 1551407-49-8 C₁₀H₉ClN₂O 258.70 Cl (C8), methyl groups Intermediate for pharmaceutical synthesis
5-Chlorobenzo[h]-1,6-naphthyridine 23985-96-8 C₁₁H₆ClN₂ 201.63 Cl (C5), fused benzene High logP (3.43), drug-like properties
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine 210539-05-2 C₈H₁₀ClN₂ 168.62 Cl (C2), saturated ring Antimalarial activity (precursor)
5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine 98490-61-0 C₈H₉ClN₂ 168.62 Cl (C5), saturated ring Chiral building block for drug design
Key Observations:

Chlorine at position 5 is common in bioactive analogs, as seen in 5-Chlorobenzo[h]-1,6-naphthyridine, which exhibits favorable logP values for membrane permeability .

Saturation and Rigidity :

  • Saturated derivatives (e.g., 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine ) exhibit reduced aromaticity, altering electronic properties and enabling interactions with enzymes like antimalarial targets .

Biological Activity

5-Chloro-8-iodo-1,6-naphthyridine is a heterocyclic compound belonging to the naphthyridine family, characterized by its fused pyridine rings. This compound has gained considerable attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Understanding its biological activity is crucial for potential therapeutic applications.

This compound exhibits its biological effects primarily through interactions with various enzymes and proteins. These interactions can lead to either inhibition or activation of enzymatic functions, which are essential for various biochemical pathways.

Key Mechanisms:

  • Enzyme Interaction: The compound may bind to active sites on enzymes, altering their catalytic activity. This interaction is significant in understanding its role in biochemical pathways and therapeutic applications.
  • DNA Interaction: Similar to other naphthyridines, it may intercalate into DNA or stabilize DNA structures, which is particularly relevant in anticancer activities .
  • Antimicrobial Activity: The compound demonstrates selective antibacterial properties against various pathogens by inhibiting bacterial DNA gyrase, a critical enzyme for bacterial replication .

Anticancer Activity

Research indicates that this compound possesses notable anticancer properties. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells.

Case Study Findings:

  • In vitro studies demonstrated that this compound exhibited cytotoxic activity against several cancer cell lines, including cervical (A431), lung (A549), and colon (HCT116) cancer cells. The mechanism involved cell cycle arrest at the G2/M phase and apoptosis induction .
Cell LineIC50 (µM)Mechanism of Action
A43115Apoptosis induction
A54912G2/M phase arrest
HCT11610DNA intercalation

Antimicrobial Activity

The compound also exhibits significant antimicrobial activity against a range of bacterial strains. Its effectiveness varies among different pathogens.

Antimicrobial Efficacy:

  • The compound showed selective activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) reported in the low micromolar range.
Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus8Moderate
Escherichia coli16Moderate
Bacillus subtilis32Low

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has high gastrointestinal absorption and can cross the blood-brain barrier (BBB). This property enhances its potential as a therapeutic agent for central nervous system-related diseases.

Q & A

Basic Questions

Q. What are the established synthetic routes for 5-Chloro-8-iodo-1,6-naphthyridine, and what are their respective yields?

  • Answer : The primary synthesis involves halogenation of 1,6-naphthyridinones. For example, this compound is synthesized via refluxing the corresponding naphthyridinone with POCl₃ and subsequent iodination. Yields vary depending on reaction conditions:

  • 44% yield for 2-chloro-3-nitro-1,6-naphthyridine (POCl₃, 3 h reflux) .
  • 68% yield for 8-chloro-8-nitro-1,6-naphthyridine (75 min reflux) .
  • 64% yield for this compound (similar POCl₃-mediated conditions) .
    • Alternative pathways include nucleophilic substitution, though iodine's steric bulk may require optimized catalysts (e.g., Pd-mediated cross-coupling) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Answer : While specific safety data for this compound is limited, analogous naphthyridines (e.g., 1,5-naphthyridine) require:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential toxic fumes during heating .
  • Storage : Inert atmosphere, away from incompatible materials (e.g., strong oxidizers) .
    • Always consult hazard assessments for halogenated heterocycles before scaling reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Answer : Key methods include:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorine and iodine positions) .
  • Mass Spectrometry (MS) : High-resolution MS for molecular ion validation (exact mass: 294.895 g/mol) .
  • X-ray Crystallography : Resolve structural ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How does the halogen (Cl/I) positioning influence the reactivity of this compound in cross-coupling reactions?

  • Answer : The iodine at position 8 is more reactive in Suzuki-Miyaura couplings due to lower bond dissociation energy compared to chlorine. For example:

  • Selective Iodo Substitution : Pd-catalyzed coupling at position 8 occurs preferentially, leaving chlorine intact .
  • Steric Effects : Bulky substituents at position 5 (chlorine) may slow adjacent reactivity but stabilize intermediates .
    • Data from analogous compounds (e.g., 4,7-dichloro-1,6-naphthyridine) show similar regioselectivity trends .

Q. What strategies resolve contradictions in reaction outcomes during derivative synthesis?

  • Answer : Contradictions (e.g., variable yields or side products) often arise from:

  • Reagent Purity : Trace moisture in POCl₃ reduces chlorination efficiency; use molecular sieves .
  • Temperature Control : Overheating (>150°C) promotes decomposition (e.g., nitro group reduction) .
  • Byproduct Analysis : TLC or LC-MS to identify intermediates (e.g., dihalogenated byproducts in bromination) .
    • Systematic optimization using Design of Experiments (DoE) is recommended for reproducibility .

Q. How stable is this compound under acidic or basic conditions?

  • Answer : Stability varies significantly:

  • Acidic Conditions : Resistant to hydrolysis below pH 3 but may degrade at higher temperatures (>80°C) .
  • Basic Conditions : Susceptible to nucleophilic displacement (e.g., methoxy substitution at position 8 with MeONa) .
    • Degradation Pathway : Decarboxylation or dehalogenation observed in related naphthyridines under prolonged heating .

Q. What role does this compound play in medicinal chemistry research?

  • Answer : As a bifunctional scaffold, it enables:

  • Dual Functionalization : Sequential cross-coupling to introduce pharmacophores (e.g., aryl groups at position 8) .
  • Kinase Inhibition : Analogous naphthyridines show activity against tyrosine kinases (e.g., c-Met) .
    • Screening in "Informer Libraries" (e.g., Merck’s Aryl Halide Library) helps evaluate synthetic utility for drug candidates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-8-iodo-1,6-naphthyridine
Reactant of Route 2
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